molecular formula C20H17BrN2O3S B4653781 2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide

2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide

Cat. No.: B4653781
M. Wt: 445.3 g/mol
InChI Key: CXCKYMZODZWCKG-UHFFFAOYSA-N
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Description

2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromobenzoyl group, a methoxyphenyl group, and a methylthiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromobenzoyl Intermediate: The starting material, 3-bromobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine (Et₃N) to form the 3-bromobenzoyl amide intermediate.

    Thiophene Ring Formation: The intermediate is then subjected to a cyclization reaction with 2-acetylthiophene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the thiophene ring.

    Final Amidation: The resulting product is then reacted with methylamine to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce specific functional groups.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring and benzoyl group

    Reduction: Reduced derivatives of the carboxamide and benzoyl group

    Substitution: Substituted derivatives of the bromobenzoyl group

Scientific Research Applications

2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide
  • 2-[(3-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide
  • 2-[(3-iodobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide

Uniqueness

2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide is unique due to the presence of the bromobenzoyl group, which imparts specific chemical reactivity and biological activity

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-12-10-17(19(25)22-15-6-8-16(26-2)9-7-15)20(27-12)23-18(24)13-4-3-5-14(21)11-13/h3-11H,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCKYMZODZWCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=CC(=CC=C2)Br)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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